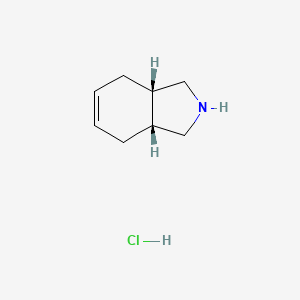

(3aR,7aS)-2,3,3a,4,7,7a-hexahydro-1H-isoindole hydrochloride

Descripción

(3aR,7aS)-2,3,3a,4,7,7a-Hexahydro-1H-isoindole hydrochloride is a bicyclic organic compound featuring a partially unsaturated isoindole core with six hydrogens across its fused rings. Its molecular formula is C₈H₁₄ClN (MW: 159.65 g/mol), and it exists as a hydrochloride salt, enhancing its aqueous solubility and stability . The stereochemistry, denoted by the (3aR,7aS) configuration, is critical for its interactions in biological systems, particularly as a precursor in synthesizing nonretinoid antagonists of retinol-binding protein 4 (RBP4) .

Synthesis: The compound is synthesized via Kugelrohr distillation of the free base, yielding a colorless oil (44% yield) . Key characterization data include:

Propiedades

IUPAC Name |

(3aS,7aR)-2,3,3a,4,7,7a-hexahydro-1H-isoindole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N.ClH/c1-2-4-8-6-9-5-7(8)3-1;/h1-2,7-9H,3-6H2;1H/t7-,8+; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYWBZNCXQWATMG-KVZVIFLMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC2C1CNC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=CC[C@@H]2[C@H]1CNC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,7aS)-2,3,3a,4,7,7a-hexahydro-1H-isoindole hydrochloride typically involves the hydrogenation of isoindole derivatives under specific conditions. The reaction is carried out in the presence of a hydrogenation catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. The reaction conditions include a temperature range of 25-50°C and a pressure of 1-5 atm. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of (3aR,7aS)-2,3,3a,4,7,7a-hexahydro-1H-isoindole hydrochloride involves large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography further enhances the quality of the compound.

Análisis De Reacciones Químicas

Types of Reactions

(3aR,7aS)-2,3,3a,4,7,7a-hexahydro-1H-isoindole hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound into its fully saturated form using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrogen atom is substituted with various functional groups using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Oxidation: N-oxides

Reduction: Fully saturated isoindole derivatives

Substitution: N-alkylated or N-acylated isoindole derivatives

Aplicaciones Científicas De Investigación

(3aR,7aS)-2,3,3a,4,7,7a-hexahydro-1H-isoindole hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.

Mecanismo De Acción

The mechanism of action of (3aR,7aS)-2,3,3a,4,7,7a-hexahydro-1H-isoindole hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Structural and Functional Differences

Key Observations

Stereochemistry : The (3aR,7aS) configuration in the target compound contrasts with (3aS,7aR) analogs (e.g., ), which exhibit distinct spatial arrangements affecting receptor binding and synthetic pathways.

Solubility: The hydrochloride salt form of the target compound enhances water solubility compared to non-ionic derivatives like the tert-butyl carboxylate ().

Reactivity : Introduction of electron-withdrawing groups (e.g., nitro in ) increases electrophilicity, enabling nucleophilic additions, whereas methyl groups () enhance lipophilicity.

Saturation : The hexahydro core (one double bond) offers partial unsaturation for conjugation, unlike the fully saturated octahydro analog (), which may resist oxidation but limit π-π interactions.

Biological Relevance: The target compound’s role in RBP4 antagonist synthesis () contrasts with methano-bridged analogs (), which are studied for crystallographic properties rather than bioactivity.

Actividad Biológica

(3aR,7aS)-2,3,3a,4,7,7a-hexahydro-1H-isoindole hydrochloride is a compound of interest due to its potential biological activities. It belongs to the isoindole class of compounds, which have been studied for various pharmacological effects including anti-inflammatory and neuroprotective properties. This article aims to summarize the current understanding of the biological activity associated with this compound, supported by relevant case studies and research findings.

- Molecular Formula: C8H14ClN

- Molecular Weight: 159.66 g/mol

- CAS Number: 157060-08-7

Biological Activity Overview

Research indicates that derivatives of isoindole compounds exhibit a range of biological activities. The primary areas of interest include:

- Anti-inflammatory Activity

- Neuroprotective Effects

- Antibacterial Properties

1. Anti-inflammatory Activity

Studies have shown that isoindole derivatives can inhibit inflammatory pathways, particularly through the inhibition of cyclooxygenase (COX) enzymes. For instance, compounds derived from isoindoline-1,3-dione have demonstrated significant inhibition of COX-2, which is implicated in inflammatory responses.

| Compound | COX-2 Inhibition (IC50) | Selectivity Ratio (COX-2/COX-1) |

|---|---|---|

| Compound A | 90.28 µM | > Meloxicam |

| Compound B | 45.15 µM | < Meloxicam |

2. Neuroprotective Effects

The neuroprotective potential of (3aR,7aS)-2,3,3a,4,7,7a-hexahydro-1H-isoindole hydrochloride has been explored in the context of Alzheimer's disease. In silico studies indicated that certain derivatives could act as inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter breakdown.

| Compound | AChE Inhibition (IC50) | BuChE Inhibition (IC50) |

|---|---|---|

| Derivative I | 1.12 µM | 21.24 µM |

| Derivative II | 10 µM | 80 µM |

3. Antibacterial Properties

Research has also indicated that isoindole derivatives possess antibacterial properties against various strains of bacteria. The mechanism is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Case Studies

Several studies have evaluated the biological activities of isoindole derivatives:

- Study on AChE Inhibitors: A series of isoindoline derivatives were synthesized and tested for their inhibitory effects on AChE and BuChE using Ellman’s method. The results showed promising activity with IC50 values ranging from 0.9 to 19.5 µM against AChE .

- Inflammation Model: In a murine model of inflammation induced by carrageenan, treatment with isoindole derivatives resulted in a significant reduction in paw edema compared to control groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.